
Methanesulfonanilide, 4'-((3-cyano-9-acridinyl)amino)-3'-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonanilide, 4’-((3-cyano-9-acridinyl)amino)-3’-methoxy- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a methanesulfonanilide group attached to an acridine moiety, which is further substituted with a cyano group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonanilide, 4’-((3-cyano-9-acridinyl)amino)-3’-methoxy- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Acridine Derivative: The synthesis begins with the preparation of an acridine derivative through a condensation reaction involving appropriate aromatic amines and aldehydes under acidic conditions.
Introduction of Cyano Group: The acridine derivative is then subjected to a cyanation reaction using reagents such as sodium cyanide or potassium cyanide in the presence of a suitable catalyst.
Methoxy Substitution: The resulting intermediate undergoes a methoxylation reaction, where a methoxy group is introduced using reagents like dimethyl sulfate or methanol in the presence of a base.
Attachment of Methanesulfonanilide Group: Finally, the methanesulfonanilide group is introduced through a nucleophilic substitution reaction, typically using methanesulfonyl chloride and an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, automated synthesis platforms, and rigorous purification methods like chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonanilide, 4’-((3-cyano-9-acridinyl)amino)-3’-methoxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.
Substitution: Methanesulfonyl chloride, dimethyl sulfate, appropriate bases or acids.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Methanesulfonanilide, 4’-((3-cyano-9-acridinyl)amino)-3’-methoxy- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and antiviral properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of specialty chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of Methanesulfonanilide, 4’-((3-cyano-9-acridinyl)amino)-3’-methoxy- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes, receptors, or DNA, leading to various biological effects. For example, its acridine moiety may intercalate with DNA, disrupting DNA replication and transcription processes.
Comparison with Similar Compounds
Methanesulfonanilide, 4’-((3-cyano-9-acridinyl)amino)-3’-methoxy- can be compared with other similar compounds, such as:
Methanesulfonamide, N-(4-((3-cyano-9-acridinyl)amino)phenyl)-: This compound shares a similar acridine moiety but lacks the methoxy group, resulting in different chemical and biological properties.
N-[4-[(3-Cyano-9-acridinyl)amino]phenyl]methanesulfonamide: Another closely related compound with slight variations in its substituents, leading to differences in reactivity and applications.
Properties
CAS No. |
79453-43-3 |
|---|---|
Molecular Formula |
C22H18N4O3S |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-[4-[(3-cyanoacridin-9-yl)amino]-3-methoxyphenyl]methanesulfonamide |
InChI |
InChI=1S/C22H18N4O3S/c1-29-21-12-15(26-30(2,27)28)8-10-19(21)25-22-16-5-3-4-6-18(16)24-20-11-14(13-23)7-9-17(20)22/h3-12,26H,1-2H3,(H,24,25) |
InChI Key |
AQHSAOPUMLWSPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


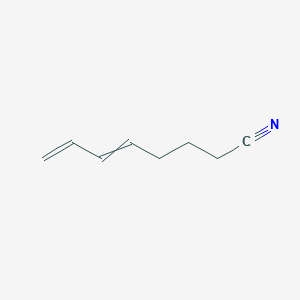
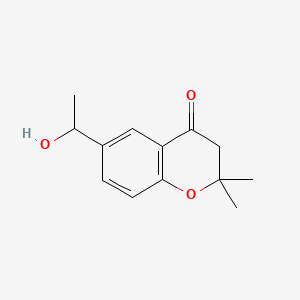

![2-Nitro-5-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B14433896.png)
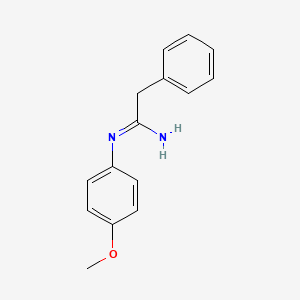
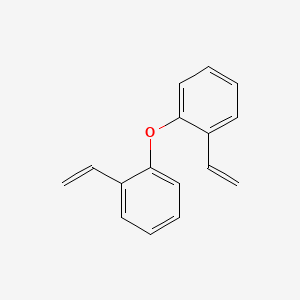
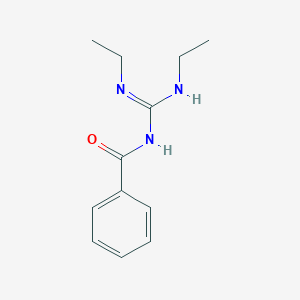
![2-(4-methoxyphenyl)-3-[2-(2-methoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]-1H-indole](/img/structure/B14433913.png)
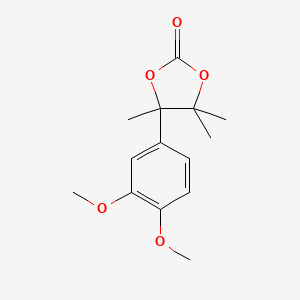

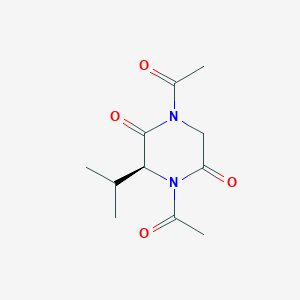
![2,6-Dibromo-3,7-dimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B14433942.png)

![2-[2-(2-Sulfanylphenyl)sulfanylethylsulfanyl]benzenethiol](/img/structure/B14433958.png)
